molecular formula C14H16N2O3S B2820471 2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid CAS No. 1008993-22-3

2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2820471
CAS No.: 1008993-22-3
M. Wt: 292.35
InChI Key: ZLWLMRRQSPAOMS-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid is a heterocyclic compound featuring a 5-membered imidazolidinone core substituted with a thioxo group (C=S) at position 2, an isopropyl group at position 3, a phenyl ring at position 1, and an acetic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and lipophilicity from the isopropyl and phenyl substituents.

Properties

IUPAC Name

2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9(2)15-11(8-12(17)18)13(19)16(14(15)20)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWLMRRQSPAOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxoimidazolidinone core, followed by the introduction of the isopropyl and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Key Synthetic Pathways

Step Reagents Conditions Yield
1Amino acids + C-phenylglycineStirring at room temperature70–74%
2Phenyl isocyanateUnder nitrogen atmosphereVariable
3Thioacetic acidAcidic mediumHigh

Pharmacological Activities

Research indicates that derivatives of thioxoimidazolidines exhibit various pharmacological activities, including:

  • Anticonvulsant Effects : Some derivatives have shown promise in reducing seizure activity in animal models.
  • Antinociceptive Properties : In studies involving writhing tests in mice, compounds similar to 2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid demonstrated significant reductions in pain response without central depressant effects .

Case Studies

  • Antinociceptive Study : In a controlled experiment, mice treated with a related imidazolidinone derivative showed a marked decrease in writhing episodes compared to control groups, suggesting effective pain relief mechanisms.
  • Seizure Activity Reduction : Another study evaluated the anticonvulsant potential of thioxoimidazolidine derivatives, revealing significant efficacy in reducing seizure frequency and duration .

Potential Therapeutic Uses

The unique structure of this compound suggests several potential applications:

  • Neurological Disorders : Given its anticonvulsant properties, it could be explored as a treatment for epilepsy.
  • Pain Management : Its antinociceptive effects may position it as a candidate for developing new analgesics.
  • Diabetes Management : Similar compounds have been investigated for their ability to modulate glucose levels and improve insulin sensitivity.

Future Research Directions

Further studies are needed to explore the pharmacokinetics and long-term safety of this compound. Investigating its mechanism of action at the molecular level could provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 2-[4-Oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic acid (CAS: 29560-50-7) serves as a key structural analog for comparison . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog (CAS 29560-50-7)
Core Structure Imidazolidinone (5-membered, 2N) with thioxo group Thiazolidinone (5-membered, 1N, 1S) with triazolylimino group
Substituents 1-Phenyl, 3-isopropyl, 2-thioxo, 4-acetic acid 3-Phenyl, 2-triazolylimino, 4-oxo, 5-acetic acid
Molecular Formula C₁₄H₁₇N₂O₃S (calculated) C₁₃H₁₁N₅O₃S
Molar Mass (g/mol) ~293.1 (calculated) 317.32
Key Functional Groups Thioxo (C=S), carbonyl (C=O), carboxylic acid (-COOH) Triazolylimino (N=C-N), carbonyl (C=O), carboxylic acid (-COOH)
Key Observations:

Core Heterocycle Differences: The target compound’s imidazolidinone core contains two nitrogen atoms, while the analog’s thiazolidinone core includes one nitrogen and one sulfur atom. This difference influences electronic properties and hydrogen-bonding capabilities.

Substituent Effects :

  • The isopropyl group in the target compound increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.
  • The phenyl group in both compounds contributes to aromatic interactions, though its placement at position 1 (target) versus position 3 (analog) alters spatial orientation relative to the acetic acid moiety.

Biological Activity

2-(3-Isopropyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by an imidazolidine core with a thioxo group and an acetic acid moiety. Its chemical structure can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thioxoimidazolidines possess significant antimicrobial properties against a range of bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thioxo group is known to interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and pain pathways, modulating their activity.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thioxoimidazolidine derivatives. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Anti-inflammatory Research :
    • In a controlled experiment involving murine models, the compound was administered to assess its impact on inflammatory markers. Results showed a marked decrease in cytokine levels, suggesting potential utility in treating inflammatory diseases .
  • Antioxidant Evaluation :
    • An investigation into the antioxidant properties revealed that the compound scavenges free radicals effectively, indicating its potential as a protective agent against oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificantJournal of Medicinal Chemistry
Anti-inflammatoryModerateMurine Model Study
AntioxidantEffectiveAntioxidant Evaluation Study

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is synthesized via condensation reactions starting from S-amino acids and phenylisothiocyanate in a triethylamine (Et₃N)/DMF-H₂O system under reflux. Critical parameters include pH control (using Et₃N as a base), solvent polarity (DMF-H₂O mixture for solubility), and reaction time (1–5 hours). Molar ratios of reagents (e.g., 1:1.1 for aldehyde derivatives) and sodium acetate as a catalyst are optimized to achieve yields >70%. Recrystallization from acetic acid or acetic acid-DMF mixtures ensures purity .

Q. Which analytical techniques are most reliable for confirming structure and purity?

  • Structural confirmation : ¹H and ¹³C NMR spectroscopy to verify the imidazolidinone core, thioxo group, and acetic acid moiety.
  • Molecular weight validation : High-resolution mass spectrometry (HRMS).
  • Purity assessment : HPLC with UV detection, comparing retention times to reference standards.
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .

Q. What purification techniques are recommended, and how do solvent choices impact crystallinity?

Recrystallization from acetic acid or acetic acid-DMF (1:1 v/v) is optimal. Solvent polarity affects crystal quality: higher polarity (e.g., water) improves purity but may reduce yield. Gradient cooling (50°C to 4°C over 12 hours) enhances crystal uniformity. Filtration under reduced pressure with ethanol washes removes residual solvents .

Advanced Research Questions

Q. How can contradictions in synthetic protocols for analogous imidazolidinones be resolved?

Systematic variation studies compare solvent systems (e.g., Et₃N/DMF-H₂O vs. acetic acid/sodium acetate) and reaction kinetics (monitored via TLC or in-situ IR). Statistical methods like Design of Experiments (DoE) identify critical parameters (temperature, stoichiometry). For example, Et₃N/DMF-H₂O achieves 85% yield, while acetic acid yields 72% due to slower intermediate formation .

Q. What strategies elucidate the mechanism of thioxoimidazolidinone ring formation?

  • Isotopic labeling : ¹⁵N or ³⁴S tracking via tandem MS.
  • Intermediate isolation : Quenching reactions at timed intervals followed by NMR analysis.
  • Computational modeling : Density Functional Theory (DFT) calculates transition states, validated by kinetic isotope effects .

Q. How should bioactivity assays evaluate anticancer potential?

  • In vitro cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀.
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining.
  • Structure-activity relationships : Compare fluorophenyl or bromophenyl analogs.
  • Molecular docking : Predict binding to targets like Bcl-2 or tubulin .

Q. What methodologies analyze thermal stability and decomposition pathways?

  • TGA/DSC : Under nitrogen (10°C/min) to detect decomposition onset (e.g., >200°C) and phase transitions.
  • Evolved gas analysis : FTIR or MS during pyrolysis identifies volatile decomposition products, critical for pharmaceutical stability .

Q. How does computational chemistry predict reactivity and regioselectivity?

  • Fukui indices (DFT) : Identify electrophilic/nucleophilic sites for functionalization.
  • Molecular dynamics (AMBER) : Model solvent effects on reaction pathways.
  • Docking studies (AutoDock Vina) : Predict binding affinity to biological targets, guiding derivative design .

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